![molecular formula C11H12O B12989282 3-Phenylbicyclo[1.1.1]pentan-1-ol CAS No. 1219537-86-6](/img/structure/B12989282.png)
3-Phenylbicyclo[1.1.1]pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenylbicyclo[111]pentan-1-ol is a unique organic compound characterized by its bicyclic structure, which includes a phenyl group attached to a bicyclo[111]pentane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbicyclo[111]pentan-1-ol typically involves the construction of the bicyclo[11One common method involves the homolytic aromatic alkylation of benzene, which allows for the formation of the bicyclo[1.1.1]pentane framework . Another approach includes carbene insertion into the central bond of bicyclo[1.1.0]butanes .
Industrial Production Methods
Industrial production methods for 3-Phenylbicyclo[1.1.1]pentan-1-ol are not well-documented, likely due to the compound’s specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for scalable production techniques in the future.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylbicyclo[1.1.1]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group or the hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
3-Phenylbicyclo[1.1.1]pentan-1-ol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Phenylbicyclo[1.1.1]pentan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure can influence the compound’s binding affinity and selectivity, potentially leading to improved therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound without the phenyl and hydroxyl groups.
3-Phenylbicyclo[1.1.1]pentan-1-amine: A derivative with an amine group instead of a hydroxyl group.
Bicyclo[1.1.1]pentan-1-ol: A simpler derivative without the phenyl group.
Uniqueness
3-Phenylbicyclo[1.1.1]pentan-1-ol is unique due to the combination of its bicyclic structure and the presence of both a phenyl group and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
1219537-86-6 |
|---|---|
Formule moléculaire |
C11H12O |
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
3-phenylbicyclo[1.1.1]pentan-1-ol |
InChI |
InChI=1S/C11H12O/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5,12H,6-8H2 |
Clé InChI |
FHSHWAPEPYLLRG-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(C2)O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((5-(Methoxymethyl)-1H-pyrazol-3-yl)methyl)-N-methyl-2-(3-phenylpropyl)benzo[d]oxazole-5-carboxamide](/img/structure/B12989216.png)
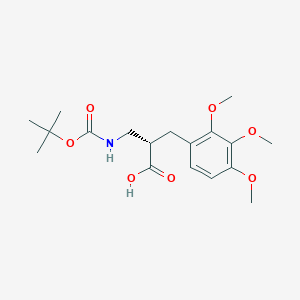
![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)oxazole-4-carbonitrile](/img/structure/B12989223.png)
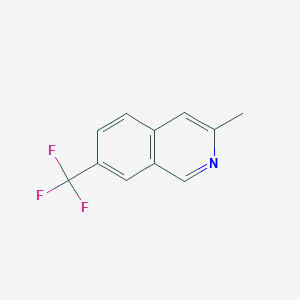
![2-(Trifluoromethyl)-4H-pyrido[3,4-d][1,3]oxazin-4-one](/img/structure/B12989230.png)

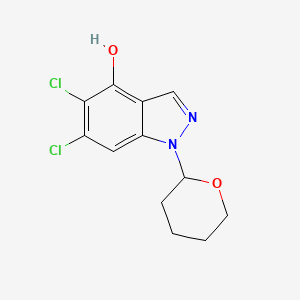
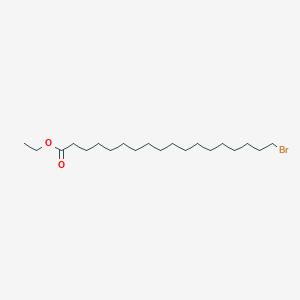
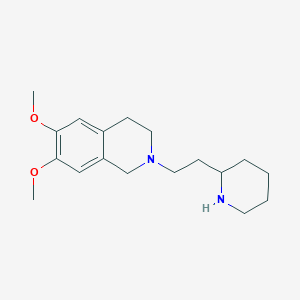


![2-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B12989266.png)

